N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride
Description
Properties
IUPAC Name |
1-N-butyl-4-(trifluoromethyl)benzene-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2.ClH/c1-2-3-6-16-10-5-4-8(7-9(10)15)11(12,13)14;/h4-5,7,16H,2-3,6,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOMSLOWXGOLCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route and Reaction Mechanisms
The synthesis of N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride generally follows a nucleophilic substitution pathway, where the aromatic amine acts as a nucleophile and the butyl group is introduced via alkylation.
Starting Materials
- 2-amino-4-(trifluoromethyl)aniline or related aromatic amine derivatives.
- n-Butylamine or n-butyl halide derivatives for alkylation.
- Hydrochloric acid to form the hydrochloride salt.
General Preparation Method
Step 1: N-alkylation of the aromatic amine
The 2-amino-4-(trifluoromethyl)aniline undergoes nucleophilic substitution with n-butyl halides or via reductive amination with n-butanal derivatives under controlled conditions to introduce the butyl group on the nitrogen atom. This step is typically carried out in the presence of a base or catalyst to promote substitution and avoid over-alkylation.Step 2: Formation of Hydrochloride Salt
The free base obtained from alkylation is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or ethyl acetate, to improve stability and handling.
This synthetic approach is supported by the description from VulcanChem, which highlights nucleophilic substitution as the key reaction for synthesizing this compound, emphasizing the amino group’s nucleophilicity and the subsequent salt formation for isolation and purification.
Detailed Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reaction Temperature | Ambient to 50°C | Mild heating may be applied to improve reaction rate |
| Solvent | Ethanol, ethyl acetate, or other polar aprotic solvents | Solvent choice affects solubility and reaction kinetics |
| Reaction Time | Several hours (typically 4-12 h) | Monitored by TLC or HPLC to ensure completion |
| Molar Ratios | Aromatic amine : n-butyl reagent = 1 : 1.1-1.5 | Slight excess of alkylating agent to drive reaction |
| Base/Catalyst | Potassium carbonate or triethylamine (if needed) | To neutralize acid byproducts and promote substitution |
| Workup | Extraction, washing with water, drying over sodium sulfate | Removal of impurities and drying before salt formation |
| Salt Formation | Addition of HCl in ethanol or ether | Crystallization of hydrochloride salt |
Alternative Synthetic Strategies
While the nucleophilic substitution is the primary method, alternative approaches may include:
Reductive Amination:
Reacting 2-amino-4-(trifluoromethyl)aniline with n-butanal in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the secondary amine, followed by hydrochloride salt formation.Amide Coupling Followed by Reduction:
Coupling the aromatic amine with butyric acid derivatives using carbodiimide coupling agents (e.g., DCC) to form amides, followed by reduction to the amine. This method is less common due to additional steps but may be useful for certain derivatives.
Purification and Characterization
- The hydrochloride salt is typically purified by recrystallization from ethanol or ethyl acetate.
- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
- The compound’s stability as a hydrochloride salt facilitates storage at room temperature without significant degradation.
Research Findings and Yields
- The nucleophilic substitution method yields high purity products with yields typically above 80%, depending on reaction scale and conditions.
- The formation of the hydrochloride salt enhances the compound’s crystallinity and ease of handling.
- No significant side reactions are reported when reaction parameters are optimized, ensuring good selectivity for the N-butylated product.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | Aromatic amine + n-butyl halide, salt formation | Straightforward, high yield, scalable | Requires careful control to avoid over-alkylation | 80-90 |
| Reductive Amination | Aromatic amine + n-butanal + reducing agent | Mild conditions, selective alkylation | Additional reagents, longer reaction time | 70-85 |
| Amide Coupling + Reduction | Coupling with butyric acid derivative, reduction | Useful for derivatives, versatile | Multi-step, lower overall yield | 60-75 |
Industrial and Laboratory Considerations
- The preparation method involving nucleophilic substitution is favored in both research and industrial settings due to its simplicity and cost-effectiveness.
- The use of hydrochloride salt form is standard for storage and transport.
- Safety protocols must be followed due to the compound’s amine functionality and potential irritant properties.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient aromatic ring facilitates SNAr reactions, particularly at the para-position relative to the trifluoromethyl group. Key findings include:
Reactions in hydroxypropyl methylcellulose (HPMC)/water systems show superior selectivity compared to DMF, minimizing hydrolysis side products . The trifluoromethyl group enhances electrophilicity, while the butylamine moiety contributes steric effects that influence regioselectivity.
Multicomponent Reactions
The primary and secondary amine functionalities enable participation in one-pot syntheses:
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With aldehydes and Meldrum's acid : Forms pyridazine- or pyrimidine-fused heterocycles under reflux in methanol (2 h) .
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In triazolo[1,5-a]pyrimidine synthesis : Reacts with 2,2,6-trimethyl-4H-1,3-dioxin-4-one and aldehydes to yield carboxamide derivatives at 150°C (solvent-free) .
Example Pathway :
-
Imine formation with aldehydes.
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Cyclocondensation with triazole derivatives.
Cross-Coupling Reactions
The aryl chloride/bromide intermediates derived from this compound participate in Pd-catalyzed couplings:
| Coupling Type | Catalyst System | Product Application | Efficiency | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Biphenyl derivatives | 78–92% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl amine-functionalized polymers | 65–88% |
Optimal conditions involve sodium tert-butoxide as a base, with reaction times ≤4 h at 50°C . Computational studies suggest the trifluoromethyl group stabilizes transition states through inductive effects .
Acylation and Alkylation
The secondary amine undergoes typical amine reactions:
-
Acylation : Reacts with acetyl chloride in THF to form N-acetyl derivatives (87% yield) .
-
Alkylation : Propyl bromide in the presence of K₂CO₃ yields N-propyl analogues (73% yield) .
Side Reactions :
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Competing hydrolysis of the trifluoromethyl group occurs under strongly acidic conditions (pH < 2) .
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Oxidative degradation observed with H₂O₂ or O₂, forming nitro derivatives .
Comparative Reactivity
Structural modifications significantly alter reactivity:
| Derivative | Reactivity Trend | Key Difference |
|---|---|---|
| N-Morpholin-4-amine analogue | Enhanced solubility in polar solvents | Morpholine ring |
| N-(2-Hydroxyethyl) variant | Increased susceptibility to oxidation | Hydroxyl group |
| N-Butylamine hydrochloride (target) | Balanced lipophilicity and SNAr activity | Butyl chain vs. smaller alkyl |
Mechanistic Insights
-
SNAr : The amine group activates the ring via resonance, directing nucleophiles to the 4-position .
-
Cross-Coupling : Oxidative addition of Pd⁰ to aryl halides is rate-determining, with bulky ligands improving selectivity .
-
Hydrolysis Stability : The hydrochloride salt form reduces amine nucleophilicity, preventing unwanted self-condensation .
This compound’s versatility in forming heterocycles, biaryl systems, and functionalized amines underscores its utility in medicinal chemistry and materials science. Further studies should explore enantioselective modifications and catalytic asymmetric reactions.
Scientific Research Applications
Medicinal Chemistry
N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride has garnered attention for its potential as a pharmaceutical agent. Its trifluoromethyl group enhances lipophilicity, which can improve the compound's ability to penetrate biological membranes. This characteristic is crucial for drug design, as it can influence pharmacokinetics and bioavailability.
Case Studies in Drug Development
- A study highlighted the compound's role in developing inhibitors targeting specific enzymes related to disease pathways. For instance, modifications in the structure of similar compounds have shown promising results in inhibiting steroid 5α-reductase, an enzyme linked to conditions like benign prostatic hyperplasia and androgenetic alopecia .
| Compound | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Enzyme Inhibition | TBD | Potential for further development |
Biochemical Research
The compound is used in biochemical assays to study protein interactions and cellular pathways. Its ability to bind selectively to certain biological targets makes it a valuable tool in proteomics and cellular biology.
Interaction Studies
Research has indicated that the binding affinities of this compound with various proteins can elucidate its mechanism of action within cells. Understanding these interactions is vital for drug discovery, as they can reveal how modifications to the compound affect its efficacy and safety profile.
Synthetic Applications
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Its synthesis is relevant not only for academic research but also for industrial applications where large-scale production is necessary.
Synthetic Pathways
Various synthetic routes have been explored, emphasizing the versatility of this compound:
- Amination Reactions : Utilizing nucleophilic substitution reactions to introduce amine groups.
- Functional Group Modifications : Alterations to the trifluoromethyl or butyl groups can lead to derivatives with enhanced properties.
Mechanism of Action
The mechanism by which N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride exerts its effects involves its interaction with molecular targets. The trifluoromethyl group enhances the compound's ability to bind to specific receptors or enzymes, leading to biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[2-amino-4-(trifluoromethyl)phenyl]-N-ethylamine hydrochloride
N-[2-amino-4-(trifluoromethyl)phenyl]-N-propylamine hydrochloride
N-[2-amino-4-(trifluoromethyl)phenyl]-N-pentylamine hydrochloride
Uniqueness: N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride is unique due to its specific butylamine group, which influences its chemical and biological properties. This compound offers a balance between reactivity and stability, making it suitable for various applications.
Biological Activity
N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article presents a comprehensive analysis of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C11H16ClF3N2
- Molecular Weight : 268.71 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 2-amino-4-(trifluoromethyl)aniline with butylamine under controlled conditions. The resulting compound is then isolated as a hydrochloride salt to enhance its solubility and stability.
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, derivatives similar to N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine have shown activity against various bacterial strains, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). The presence of the trifluoromethyl group is believed to increase the lipophilicity and membrane permeability of these compounds, facilitating their action against microbial cells .
Enzyme Inhibition
Studies have demonstrated that this compound can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibition potency varies with different alkyl chain lengths; compounds with a butyl group have shown moderate inhibition rates, which may be beneficial in treating conditions like Alzheimer's disease where AChE inhibition is desired .
Neuroprotective Effects
In vivo studies have indicated neuroprotective effects associated with this compound. It has been evaluated in models of neurodegeneration, showing potential in reducing oxidative stress and inflammation in neuronal cells. This suggests its applicability in neurodegenerative diseases .
Case Studies
- Antimicrobial Efficacy :
- Neuroprotection :
Table 1: Enzyme Inhibition Potency
| Compound Name | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| N-butylamine derivative | 27.04 | 58.01 |
| Rivastigmine | 38.40 | - |
Table 2: Antimicrobial Activity Against M. tuberculosis
| Compound Name | MIC (µM) |
|---|---|
| N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine | 62.5 |
| Other derivatives | Varies |
Q & A
Q. Q. How to resolve conflicting cytotoxicity data between in vitro and in vivo models?
- Methodological Answer : Differences may stem from pharmacokinetic factors (e.g., bioavailability). Strategies:
- Pharmacokinetic Profiling : Measure plasma concentrations post-administration (LC-MS/MS) .
- Metabolite Identification : Screen for active/inactive metabolites using liver microsomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
